Cas no 1446786-38-4 (3-(difluoromethyl)-2-fluoro-4-iodopyridine)
3-(difluoromethyl)-2-fluoro-4-iodopyridine Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-2-fluoro-4-iodopyridine
- 3-(difluoromethyl)-2-fluoro-4-iodopyridine
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- MDL: MFCD25479865
- Inchi: 1S/C6H3F3IN/c7-5(8)4-3(10)1-2-11-6(4)9/h1-2,5H
- InChI Key: KNTAQLSEOAYHEG-UHFFFAOYSA-N
- SMILES: C1(F)=NC=CC(I)=C1C(F)F
3-(difluoromethyl)-2-fluoro-4-iodopyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 101518-500mg |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine, >97% |
1446786-38-4 | >97% | 500mg |
$261.00 | 2023-09-08 | |
| Matrix Scientific | 101518-1g |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine, >97% |
1446786-38-4 | >97% | 1g |
$322.00 | 2023-09-08 | |
| TRC | D080070-50mg |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine |
1446786-38-4 | 50mg |
$ 105.00 | 2022-06-06 | ||
| TRC | D080070-100mg |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine |
1446786-38-4 | 100mg |
$ 170.00 | 2022-06-06 | ||
| Alichem | A029007095-250mg |
3-Difluoromethyl-2-fluoro-4-iodopyridine |
1446786-38-4 | 95% | 250mg |
1,029.00 USD | 2021-06-08 | |
| Alichem | A029007095-500mg |
3-Difluoromethyl-2-fluoro-4-iodopyridine |
1446786-38-4 | 95% | 500mg |
1,600.75 USD | 2021-06-08 | |
| Alichem | A029007095-1g |
3-Difluoromethyl-2-fluoro-4-iodopyridine |
1446786-38-4 | 95% | 1g |
3,184.50 USD | 2021-06-08 | |
| Apollo Scientific | PC200122-500mg |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine |
1446786-38-4 | 500mg |
£125.00 | 2023-09-01 | ||
| Apollo Scientific | PC200122-1g |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine |
1446786-38-4 | 1g |
£168.00 | 2023-09-01 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00913804-1g |
3-(Difluoromethyl)-2-fluoro-4-iodopyridine |
1446786-38-4 | 97% | 1g |
¥812.0 | 2024-04-18 |
3-(difluoromethyl)-2-fluoro-4-iodopyridine Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
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Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
Additional information on 3-(difluoromethyl)-2-fluoro-4-iodopyridine
Recent Advances in the Application of 3-(Difluoromethyl)-2-fluoro-4-iodopyridine (CAS: 1446786-38-4) in Chemical Biology and Pharmaceutical Research
The compound 3-(difluoromethyl)-2-fluoro-4-iodopyridine (CAS: 1446786-38-4) has recently emerged as a key intermediate in the synthesis of novel bioactive molecules, particularly in the fields of agrochemicals and pharmaceuticals. Its unique structural features, including the difluoromethyl and iodo substituents, make it a versatile building block for the development of fluorinated compounds with enhanced metabolic stability and bioavailability. Recent studies have highlighted its potential in the design of next-generation kinase inhibitors and antimicrobial agents.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized 3-(difluoromethyl)-2-fluoro-4-iodopyridine as a precursor for the synthesis of selective JAK3 inhibitors. The difluoromethyl group was found to significantly improve the compounds' pharmacokinetic properties, while the iodo substituent facilitated further functionalization via cross-coupling reactions. The resulting inhibitors demonstrated nanomolar potency and excellent selectivity profiles, paving the way for potential applications in autoimmune disease treatment.
Another significant application was reported in the field of PET radiotracer development. A team at MIT successfully incorporated the compound into a novel fluorine-18 labeled probe for imaging neuroinflammation. The presence of the difluoromethyl group allowed for efficient radiolabeling, while the iodo substituent served as a handle for subsequent modifications. This work, published in ACS Chemical Neuroscience, represents a major advancement in the development of diagnostic tools for neurodegenerative diseases.
From a synthetic chemistry perspective, recent methodological developments have expanded the utility of 3-(difluoromethyl)-2-fluoro-4-iodopyridine. A 2024 Nature Communications paper described a novel palladium-catalyzed cross-coupling strategy that enables the selective functionalization of this scaffold at multiple positions. This breakthrough has significantly expanded the structural diversity accessible from this key intermediate, opening new possibilities for drug discovery programs.
In the agrochemical sector, several major companies have incorporated this building block into their discovery pipelines. Patent literature from 2023-2024 reveals its use in the development of new fungicides with improved environmental profiles. The difluoromethyl group appears to confer enhanced leaf penetration and rainfastness, while the halogenated pyridine core provides the necessary binding affinity for fungal enzyme targets.
Looking forward, the unique properties of 3-(difluoromethyl)-2-fluoro-4-iodopyridine continue to attract significant research interest. Current investigations are exploring its potential in PROTAC design, where its ability to serve as a linker element between warhead and E3 ligase binder could prove particularly valuable. Additionally, its application in the development of covalent inhibitors is being actively pursued by several academic and industrial research groups.
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